Tri-o-tolylphosphine

Catalog No.
S605420
CAS No.
6163-58-2
M.F
C21H21P
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-o-tolylphosphine

CAS Number

6163-58-2

Product Name

Tri-o-tolylphosphine

IUPAC Name

tris(2-methylphenyl)phosphane

Molecular Formula

C21H21P

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3

InChI Key

COIOYMYWGDAQPM-UHFFFAOYSA-N

SMILES

Array

Synonyms

tris(2-Methylphenyl)-phosphine; Phosphine, tri-o-tolyl- (7CI,8CI); NSC 116667; TOTP; Tri(2-methylphenyl)phosphine; Tri-2-tolylphosphine; Tri-o-tolylphosphine; Tris(2-toluene)phosphine; Tris(2-tolyl)phosphine; Tris(o-methylphenyl)phosphine; Tris(o-to

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C

The exact mass of the compound Tri-o-tolylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116667. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tri-o-tolylphosphine, CAS 6163-58-2, is a monodentate triarylphosphine ligand characterized by a structural motif that imparts significant and functionally critical properties. The presence of methyl groups at the ortho position of each phenyl ring creates substantial steric bulk, resulting in a Tolman cone angle of 194°, one of the largest for common phosphine ligands [1]. This steric hindrance, combined with moderate electron-donating capabilities (pKa of 3.08), distinguishes it from the less hindered baseline ligand, triphenylphosphine (cone angle 145°, pKa 2.73), and its isomer tri-p-tolylphosphine (cone angle 145°, pKa 3.84) [1]. These specific steric and electronic parameters are directly leveraged in organometallic catalysis, particularly for palladium-catalyzed cross-coupling reactions where catalyst stability and the rate of reductive elimination are critical.

Direct substitution of Tri-o-tolylphosphine with more common or isomeric phosphines like triphenylphosphine (TPP) or tri-p-tolylphosphine is a frequent cause of process failure or suboptimal performance. The defining feature of Tri-o-tolylphosphine—its extreme steric bulk originating from the ortho-methyl groups—is not replicated by these alternatives [1]. This specific three-dimensional architecture is crucial for promoting the formation of coordinatively unsaturated, highly reactive metal complexes that are essential for key steps in many catalytic cycles [2]. Replacing it with a ligand of a different size, such as TPP, fundamentally alters the stability of catalytic intermediates and can dramatically slow down or inhibit the product-forming reductive elimination step, leading to lower yields, longer reaction times, and increased side-product formation [3].

Exceptional Steric Hindrance: A Primary Differentiator for Catalyst Performance

Tri-o-tolylphosphine possesses one of the largest steric profiles among commonly used monodentate phosphine ligands, with a Tolman cone angle of 194°. This is a direct consequence of the ortho-methyl group placement. In contrast, the widely used substitute triphenylphosphine and the isomeric tri-p-tolylphosphine both have significantly smaller cone angles of 145° [1]. This makes Tri-o-tolylphosphine substantially bulkier than even other highly hindered ligands such as tricyclohexylphosphine (PCy₃), which has a cone angle of 170° [2].

Evidence DimensionTolman Cone Angle (θ)
Target Compound Data194°
Comparator Or BaselineTriphenylphosphine: 145°; Tri-p-tolylphosphine: 145°; Tricyclohexylphosphine: 170°
Quantified Difference+49° vs. Triphenylphosphine; +24° vs. Tricyclohexylphosphine
ConditionsStandardized calculation based on Ni(CO)₃L model system.

This extreme steric bulk is essential for promoting the final product-forming step (reductive elimination) and stabilizing the active monoligated catalyst species in many cross-coupling reactions.

Enhanced Basicity for Tuning Metal Center Reactivity vs. Triphenylphosphine

The methyl groups on Tri-o-tolylphosphine provide an inductive electron-donating effect, increasing the basicity of the phosphorus atom compared to the unsubstituted triphenylphosphine. The pKa of the conjugate acid of Tri-o-tolylphosphine is 3.08, which is higher than that of triphenylphosphine (pKa = 2.73) [1]. This indicates greater electron density at the phosphorus center, which is then donated to the coordinated metal. Interestingly, its basicity is slightly lower than its isomer, tri-p-tolylphosphine (pKa = 3.84), suggesting a subtle interplay between steric and electronic effects based on substituent position.

Evidence DimensionLigand Basicity (pKa of conjugate acid)
Target Compound Data3.08
Comparator Or BaselineTriphenylphosphine: 2.73; Tri-p-tolylphosphine: 3.84
Quantified Difference+0.35 pKa units vs. Triphenylphosphine
ConditionsMeasured in nitromethane.

Higher electron donation to the metal center can accelerate the rate-limiting oxidative addition step in many catalytic cycles, which is particularly crucial for activating less reactive substrates like aryl chlorides.

Process Enabler: Facilitating Catalysis with Challenging Aryl Chloride Substrates

In palladium-catalyzed Suzuki cross-coupling reactions, the choice of ligand is critical for activating challenging substrates. While triphenylphosphine-based catalysts are often inactive for aryl chloride substrates and require elevated temperatures for aryl bromides, catalysts employing Tri-o-tolylphosphine have demonstrated high conversions and turnover numbers with these less reactive precursors [1]. The combination of steric bulk and electron-donating character in Tri-o-tolylphosphine facilitates the oxidative addition of the C-Cl bond to the Pd(0) center, a step where TPP-based systems typically fail.

Evidence DimensionCatalytic Activity with Aryl Chlorides
Target Compound DataReported as an active ligand for Suzuki coupling of aryl chlorides.
Comparator Or BaselineTriphenylphosphine (PPh₃) is noted to be generally inactive towards aryl chloride substrates.
Quantified DifferenceEnables reactions that are otherwise non-viable with the baseline ligand.
ConditionsPalladium-catalyzed Suzuki cross-coupling reactions.

For process development, using this ligand can enable the use of cheaper and more abundant aryl chloride starting materials, avoiding the need for more expensive and less stable aryl bromides, iodides, or triflates.

Suzuki Couplings with Inactive or Hindered Substrates

This ligand is the right choice when using economically advantageous but less reactive aryl chlorides as coupling partners. Its specific steric and electronic properties facilitate the challenging oxidative addition step where simpler ligands like triphenylphosphine fail [1].

Buchwald-Hartwig Aminations Requiring Fast Reductive Elimination

In C-N bond formation, particularly with sterically demanding coupling partners, the large cone angle of Tri-o-tolylphosphine promotes the final, product-forming reductive elimination step. This leads to higher catalyst turnover and efficiency, a direct consequence of its ability to favor the necessary three-coordinate intermediates [2].

Heck Reactions and Other Couplings Needing a Thermally Stable, Bulky Ligand

The steric bulk of the ortho-tolyl groups helps to form thermally stable palladacycle pre-catalysts (e.g., Herrmann's catalyst) that are highly active in Heck vinylation reactions [3]. This stability and activity profile makes it a superior choice over less bulky phosphines in high-temperature applications.

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

5.7

Exact Mass

304.138087668 Da

Monoisotopic Mass

304.138087668 Da

Heavy Atom Count

22

UNII

5M32DK8XA8

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 101 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 100 of 101 companies with hazard statement code(s):;
H315 (97%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (14%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6163-58-2

Wikipedia

Tris(o-tolyl)phosphine

General Manufacturing Information

Phosphine, tris(2-methylphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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